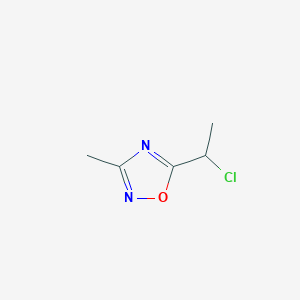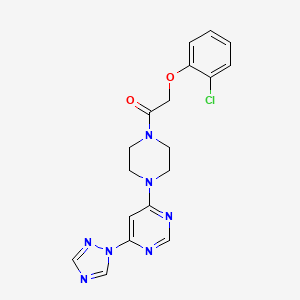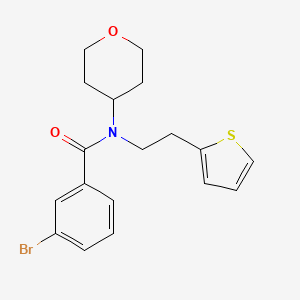
5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole (5-CE-3-Me-1,2,4-oxadiazole) is an organic compound that belongs to the family of oxadiazoles. It is a heterocyclic compound containing a five-membered ring, with two nitrogen atoms and three carbon atoms, and a chlorine atom attached to the first carbon atom. 5-CE-3-Me-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, such as medicine, agriculture and industry. We will also discuss the advantages and limitations of using 5-CE-3-Me-1,2,4-oxadiazole in laboratory experiments, as well as potential future directions for research involving this compound.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Oxadiazoles, including 1,2,4- and 1,3,4-oxadiazole derivatives, are important motifs in druglike molecules due to their bioisosteric properties, potentially replacing ester and amide functionalities. These compounds exhibit significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, with 1,3,4-oxadiazole isomers often showing favorable profiles. Novel synthetic routes have facilitated the use of these heteroaromatic rings in drug development (Boström et al., 2012).
Material Science and Luminescent Properties
1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescence properties. These compounds demonstrated significant potential in applications requiring blue fluorescence emission and high photoluminescence quantum yields, indicating their use in display technologies and optical materials (Han et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their corrosion inhibition efficiency on mild steel in acidic environments. These studies revealed that certain oxadiazole compounds could significantly protect metal surfaces from corrosion, suggesting their utility in industrial applications to enhance the longevity of metal structures and components (Kalia et al., 2020).
Synthetic Chemistry
Research into the chlorination of oxadiazoles, such as 3,5-dimethyl-1,2,4-oxadiazole, has provided insights into the reactivity and functionalization of these heterocyclic compounds, enabling the development of novel synthetic methodologies and the creation of derivatives with potential applications in various scientific fields (Burden & Heywood, 1972).
Fungicidal Activity
Some oxadiazole derivatives have demonstrated fungicidal activity against significant agricultural pathogens, offering a potential avenue for the development of new agrochemicals to protect crops from disease (Chen et al., 2000).
Propriétés
IUPAC Name |
5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3(6)5-7-4(2)8-9-5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIENAMKWOOZFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
79867-19-9 |
Source


|
| Record name | 5-(1-chloroethyl)-3-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)

![N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748380.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde](/img/structure/B2748381.png)





![N-[(4-morpholin-4-ylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2748390.png)
![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B2748392.png)